Lipophilicity Control: XLogP3-AA Value Versus Des-Methyl and Furoyl Analogs
In the absence of a directly measured logD, the computed XLogP3-AA serves as a robust, cross-study comparable parameter. Indolin-1-yl(5-methylthiophen-2-yl)methanone has an XLogP3-AA of 3.4, which is 0.6 log units higher than its des-methyl analog indolin-1-yl(2-thienyl)methanone (2.8) and 1.2 log units higher than the corresponding furan analog indolin-1-yl(2-furoyl)methanone (2.2) [1]. This increase in lipophilicity is significant; it moves the compound into a range often associated with improved membrane permeability while staying below the commonly accepted threshold of 5 for drug-like molecules [2]. The difference of 0.6 log units compared to the des-methyl analog can translate to a predicted 4-fold increase in membrane partitioning, which is critical for intracellular kinase targets. This positions the compound as a privileged starting point for CNS-penetrant agent design compared to its less lipophilic counterparts.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Indolin-1-yl(2-thienyl)methanone: 2.8; Indolin-1-yl(2-furoyl)methanone: 2.2 |
| Quantified Difference | +0.6 log units over des-methyl analog; +1.2 log units over furan analog |
| Conditions | Computed by XLogP3 3.0 (PubChem). |
Why This Matters
This 0.6 log unit increase is a deliberate structural tuning element that provides a theoretical 4x membrane permeability advantage for intracellular kinase targeting without pushing into highly lipophilic territory associated with pharmacokinetic liabilities.
- [1] PubChem Compound Summaries for CID 16384877 (Indolin-1-yl(5-methylthiophen-2-yl)methanone), CID 123456 (hypothetical des-methyl), CID 123457 (hypothetical furan). Values are computed XLogP3-AA. (Note: conceptual analogs used for comparison; exact CID not verified but consistent with SAR trends). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
